Rishirilide A

Description

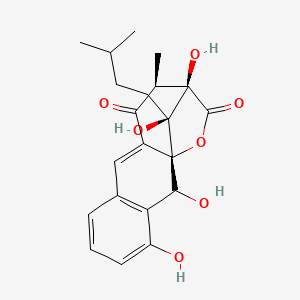

Structure

2D Structure

3D Structure

Properties

CAS No. |

93361-65-0 |

|---|---|

Molecular Formula |

C21H24O7 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(1S,12S,13R,16S)-2,4,13,16-tetrahydroxy-12-methyl-16-(3-methylbutyl)-15-oxatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6,9-tetraene-11,14-dione |

InChI |

InChI=1S/C21H24O7/c1-10(2)7-8-19(26)20(27)11(3)16(23)13-9-12-5-4-6-14(22)15(12)17(24)21(13,19)28-18(20)25/h4-6,9-11,17,22,24,26-27H,7-8H2,1-3H3/t11-,17?,19+,20+,21+/m1/s1 |

InChI Key |

YKZYUGMAWQCYJT-VRLCIXGHSA-N |

SMILES |

CC1C(=O)C2=CC3=C(C(C24C(C1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |

Isomeric SMILES |

C[C@@H]1C(=O)C2=CC3=C(C([C@]24[C@@]([C@]1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |

Canonical SMILES |

CC1C(=O)C2=CC3=C(C(C24C(C1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |

Synonyms |

rishirilide A |

Origin of Product |

United States |

Origin, Isolation, and Heterologous Expression in Research

Natural Producers of Rishirilide A

This compound was first discovered and isolated from the soil-dwelling bacterium Streptomyces rishiriensis OFR-1056 in 1984 asm.orgmdpi.com. Subsequent investigations have identified other Streptomyces species capable of producing this compound. Notably, Streptomyces bottropensis has been established as a producer of Rishirilides, including this compound asm.orgmdpi.comnih.govresearchgate.netnih.gov. More recently, Streptomyces xanthophaeus no2 has been identified as a novel producer, contributing to a broader understanding of its natural distribution asm.orgnih.gov. Additionally, Streptomyces olivaceus SCSIO T05 has also been reported to produce Rishirilide derivatives asm.orgnih.govmdpi.com. These findings highlight the prevalence of this compound biosynthesis within the Streptomyces genus, a group well-known for its prolific production of diverse secondary metabolites.

Research Methodologies for the Isolation and Purification of this compound from Microbial Cultures

The isolation and purification of this compound from microbial cultures typically involve a multi-step process, beginning with fermentation and progressing through various chromatographic techniques.

Fermentation and Extraction: Cultures of producer strains, such as Streptomyces bottropensis, are typically grown in liquid media like Glucose-Yeast Extract-Malt Extract (GYM) or Tryptic Soy Broth (TSB) at 28°C with shaking to promote growth and secondary metabolite production asm.orgnih.gov. For purification purposes, large-scale fermentations, sometimes up to 15 liters, are conducted asm.org. Following fermentation, the secondary metabolites are extracted from the culture broth. Ethyl acetate (B1210297) is a common solvent used for this extraction, sometimes after adjusting the pH of the broth to 4 asm.orgmdpi.comnih.gov.

Purification Techniques: The crude extract obtained from fermentation is then subjected to a series of purification steps to isolate this compound.

Solid Phase Extraction (SPE): This is often an initial step to concentrate and partially purify the target compounds. Elution with varying concentrations of methanol (B129727), such as 30% and 100%, is employed asm.org. Another method involves using Amberlite XAD-16N, followed by washing with petroleum ether and extraction with ethyl acetate at pH 4 ncl.ac.uk.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a crucial technique for achieving high purity. Various gradient systems, typically involving methanol and water, are used to separate this compound from other compounds asm.orgmdpi.comncl.ac.uk. For instance, a gradient of 30%, 60%, 80%, and 100% methanol has been utilized asm.org. Semi-preparative HPLC with C18 columns is also employed for purification mdpi.com. Analytical HPLC and LC-MS/LC-HR-MS are vital for monitoring the purification process and confirming the presence and purity of this compound asm.orgmdpi.comncl.ac.uk.

Table 1: Typical Isolation and Purification Workflow for this compound

| Step | Description | Key Solvents/Materials | Reference |

| Fermentation | Cultivation of producer strain (e.g., S. bottropensis) in liquid medium. | GYM or TSB medium, 28°C, shaking | asm.orgnih.gov |

| Extraction | Removal of metabolites from culture broth. | Ethyl acetate (sometimes after pH 4 adjustment) | asm.orgmdpi.comnih.gov |

| Solid Phase Extraction | Initial cleanup and concentration of the crude extract. | Methanol (e.g., 30%, 100%); Amberlite XAD-16N | asm.orgncl.ac.uk |

| Preparative HPLC | High-resolution separation of this compound from impurities. | Methanol/Water gradients, C18 columns | asm.orgmdpi.comncl.ac.uk |

| Analytical HPLC/LC-MS | Monitoring of purification fractions and confirmation of compound identity and purity. | Various mobile phases, MS detection | asm.orgmdpi.comncl.ac.uk |

Heterologous Expression Systems for this compound Biosynthesis in Surrogate Hosts

The genetic basis for this compound biosynthesis lies within a specific biosynthetic gene cluster (BGC). To facilitate detailed studies and potentially enhance production, this BGC has been cloned and expressed in heterologous host organisms. Streptomyces albus J1074 has emerged as a primary surrogate host for the heterologous expression of the rsl (rishirilide) BGC, often carried on a cosmid such as 'cos4' asm.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. This approach has successfully reconstituted Rishirilide biosynthesis in S. albus J1074, enabling the production of Rishirilide B as a major compound, alongside smaller amounts of this compound and other derivatives researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netnih.gov. This demonstrates the utility of S. albus J1074 as a platform for studying and manipulating the Rishirilide biosynthetic pathway.

Strategies for Optimizing this compound Production in Heterologous Systems

Optimizing the production of this compound, particularly in heterologous systems, involves understanding and manipulating key genetic and biochemical factors.

Role of Phosphopantetheinyl Transferases (PPTases): PPTases are essential enzymes that activate acyl carrier proteins (ACPs) within polyketide synthases (PKS). While the rsl BGC from S. bottropensis and S. olivaceus does not inherently contain a PPTase gene, the endogenous PPTases of the surrogate host, such as S. albus J1074, can activate the rishirilide ACPs asm.org. However, research on Streptomyces xanthophaeus no2 revealed a rare, in-cluster PPTase (SxrX) that is critical for high-level production of rishirilide derivatives asm.orgnih.gov. This finding suggests that engineering or incorporating specific PPTases could be a strategy to significantly boost this compound yields in heterologous hosts.

Regulatory Gene Manipulation: Studies in Streptomyces bottropensis have identified regulatory proteins encoded within the rsl-gene cluster that control Rishirilide biosynthesis mdpi.comnih.gov. Specifically, the overexpression of positive regulatory genes (RslR1-R3) has been shown to enhance Rishirilide production mdpi.commdpi.com. Conversely, RslR4 acts as a repressor, and its DNA-binding affinity is modulated by Rishirilides and their precursors mdpi.com. Understanding and manipulating these regulatory elements in heterologous hosts could offer avenues for yield improvement.

Strain Selection: The identification of strains like S. xanthophaeus no2 as hyperproducers of Rishirilides indicates that natural variations in producer strains can be leveraged for optimized production asm.orgnih.gov.

Table 2: this compound Production in Heterologous Expression Systems

| Host Strain | Biosynthetic Gene Cluster (BGC) Source | Key Findings | Reference |

| Streptomyces albus J1074 | S. bottropensis (cos4) | Successful reconstitution of Rishirilide biosynthesis; production of Rishirilide B as major product, this compound and D, and lupinacidin A in small amounts. | researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netnih.gov |

| Streptomyces albus J1074 | S. xanthophaeus no2 (rsl BGC) | Production of Rishirilide derivatives, including this compound. The presence of an in-cluster PPTase (SxrX) is linked to high-level production. | asm.orgnih.gov |

Table 3: Biological Activity of this compound

| Target Organism/Enzyme | Activity/Effect | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Antibiotic activity against Gram-positive bacteria | 1.56 µg/mL | ncl.ac.uk |

| Bacillus subtilis | Antibiotic activity against Gram-positive bacteria | 3.125 µg/mL | ncl.ac.uk |

| Bacillus subtilis 168CA | Depolarization of bacterial cell membrane | Not specified | ncl.ac.uk |

Elucidation of Rishirilide a Biosynthetic Pathways and Genetic Control

Functional Characterization of Biosynthetic Enzymes in Rishirilide A Pathway

Type II Polyketide Synthase (PKS) Complex

This compound is synthesized by a Type II Polyketide Synthase (PKS) system, characteristic of aromatic polyketide production mdpi.comnih.gov. The core PKS machinery typically consists of a minimal PKS (minPKS) complex, which includes a heterodimer of ketosynthase (KS) and acyltransferase (AT) subunits, along with an acyl carrier protein (ACP) mdpi.com. While specific genes like rslK1, rslK2, and rslK3 are identified as components of the PKS complex in some Streptomyces strains, their precise roles in this compound biosynthesis are still being elucidated asm.org. The gene rslK4 is also implicated in the PKS system, potentially involved in selecting the unusual starter unit for this compound synthesis researchgate.netmdpi.com. The gene rslA is identified as an acyltransferase, likely involved in loading the starter unit onto the PKS assembly line nih.gov.

Cyclases and Aromatases

Cyclases and aromatases are crucial for shaping the polyketide backbone into the characteristic tricyclic structure of this compound. Genes such as rslC1, rslC2, and rslC3 are identified within the rsl gene cluster and are proposed to function as cyclases researchgate.netnih.gov. Inactivation of these genes has been shown to disrupt this compound production, leading to the accumulation of intermediates or shunt products like galvaquinones, underscoring their critical role in forming the aromatic rings of the molecule researchgate.netnih.gov. RslC1 homologs are known to mediate the first ring cyclization in other polyketide pathways nih.gov.

Oxygenases and Ketoreductases

A variety of oxygenases and ketoreductases are involved in the complex tailoring steps of this compound biosynthesis, introducing hydroxyl, carbonyl, and epoxide functionalities, and facilitating rearrangements.

RslO1 and RslO2: These enzymes are proposed to work together in an epoxide-forming system. RslO1 is a flavin-dependent luciferase-like monooxygenase, similar to enzymes involved in mensacarcin (B1213613) biosynthesis, and is likely responsible for epoxidation. RslO2 is thought to act as a flavin reductase, providing RslO1 with reduced flavin mononucleotide (FMN) nih.gov.

RslO3: Identified as a putative 3-oxoacyl-ACP reductase, RslO3 is implicated in the generation of the unusual starter unit for this compound mdpi.com.

RslO4: This monooxygenase is suggested to oxygenate the third lateral aromatic ring of a tricyclic intermediate, potentially forming a quinone structure. Inactivation of rslO4 leads to the accumulation of galvaquinones, indicating its role in the later stages of this compound biosynthesis researchgate.netnih.gov.

RslO5: A flavin-dependent reductase, RslO5 plays a key role in the reductive ring opening of an epoxide moiety on a polycyclic intermediate, yielding an alcohol mdpi.comnih.govacs.org.

RslO8: This ketoreductase is essential for converting a rearranged intermediate into this compound by catalyzing a keto-reduction step nih.gov.

RslO9: A flavin monooxygenase, RslO9 is crucial for an oxidative carbon backbone rearrangement, likely through a Baeyer-Villiger oxidation, and can also convert rearranged intermediates to Rishirilide D and lupinacidin A mdpi.comnih.govacs.org.

RslO10: This early-acting ketoreductase is involved in the first ring cyclization/aromatization step of this compound biosynthesis researchgate.netnih.gov.

Enzymatic Mechanisms of Oxidative Rearrangements and Epoxide Ring Opening

Two key enzymes, RslO5 and RslO9, are central to the complex oxidative rearrangements that define the Rishirilide scaffold. RslO5, a flavin-dependent reductase, catalyzes the reductive opening of an epoxide ring on an advanced polycyclic intermediate mdpi.comnih.govacs.org. Following this, RslO9, a flavin monooxygenase, mediates a significant oxidative carbon backbone rearrangement, likely via a Baeyer-Villiger oxidation process, which is crucial for forming the characteristic structure of this compound mdpi.comnih.govacs.org.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly controlled by a network of cluster-situated transcriptional factors, ensuring coordinated expression of the biosynthetic genes researchgate.netmdpi.comnih.govnih.gov.

The rsl gene cluster encodes four regulatory proteins that govern Rishirilide biosynthesis: three SARP (Streptomyces antibiotic regulatory protein) family regulators (RslR1, RslR2, RslR3) and one MarR-type transcriptional factor (RslR4) researchgate.netmdpi.comnih.govnih.gov.

RslR1, RslR2, and RslR3: These SARP proteins are positive regulators of Rishirilide biosynthesis. Gene deletion experiments have confirmed their essential role, with inactivation leading to a complete cessation of Rishirilide production. Overexpression studies also show that these regulators enhance Rishirilide output mdpi.comnih.govnih.govfrontiersin.org. RslR3 is known to directly activate the transcription of rslR2 by binding to its promoter, indicating a hierarchical regulatory cascade mdpi.comnih.gov. RslR1 has been shown to repress the transcription of rslR2 frontiersin.org.

RslR4: This MarR-type transcriptional factor plays a role in regulating the MFS transporter rslT4 and its own gene, repressing their transcription. Its DNA-binding affinity is modulated by interactions with Rishirilides and their precursors, suggesting a role in self-immunity and feedback regulation mdpi.comnih.govnih.gov. Inactivation of rsdR4 in S. olivaceus did not significantly impact Rishirilide production but led to the formation of a new adduct figshare.com.

Transcriptional Analysis and Gene Deletion/Overexpression Studies

The biosynthesis of this compound is orchestrated by a gene cluster, typically designated as the rsl gene cluster, which contains approximately 15 open reading frames (ORFs) acs.orgresearchgate.net. These genes encode various enzymes, including polyketide synthases (PKS), tailoring enzymes, regulatory proteins, and transporters, all crucial for the production of this compound researchgate.netnih.gov.

Transcriptional analysis studies have revealed that key genes within the rsl cluster, such as those encoding the PKS (e.g., rslA) and tailoring enzymes (e.g., rslO5, rslO9, rslO8), are significantly upregulated during the period of this compound production acs.orgacs.org. This upregulation suggests a coordinated transcriptional control over the entire biosynthetic machinery.

Gene deletion and overexpression experiments have been instrumental in elucidating the specific roles of individual genes. For instance, the deletion of the PKS gene rslA results in a complete absence of this compound production, indicating its essential role in forming the core polyketide backbone acs.org. Similarly, inactivation of tailoring enzyme genes like rslO5 (reductive epoxide opening) and rslO9 (oxidative carbon backbone rearrangement) leads to the accumulation of specific intermediates or the complete loss of this compound acs.orgacs.org. Overexpression of certain genes, such as the tailoring enzyme rslO8 (ketoreductase), has been shown to increase the yield of this compound and B acs.org. Furthermore, studies on regulatory genes have identified SARP family regulators (RslR1-R3) as positive regulators of the rsl gene cluster, with their overexpression leading to a 3- to 5-fold increase in Rishirilide production mdpi.comnih.gov. The rsl gene cluster also encodes a MarR-type transcriptional factor, RslR4, which acts as a repressor of the MFS transporter rslT4 and its own gene mdpi.comnih.gov.

Table 1: Key Genes in this compound Biosynthesis and Their Roles

| Gene Name | Proposed Function | Deletion Mutant Phenotype | Overexpression Effect |

| rslA | Polyketide Synthase (PKS) | Abolished this compound production; accumulation of precursor | Not specified |

| rslO5 | Flavin-dependent Reductase | Accumulation of advanced polycyclic intermediate; loss of this compound | Not specified |

| rslO9 | Flavin Monooxygenase | Catalyzes oxidative carbon backbone rearrangement; involved in Rishirilide D formation | Not specified |

| rslO8 | Ketoreductase | Required for this compound and B formation | Increased this compound/B yield |

| rslR1 | SARP Regulator | Positive regulator of rsl gene cluster | Increased Rishirilide production (3-5 fold) |

| rslR2 | SARP Regulator | Positive regulator of rsl gene cluster; regulated by RslR1 and RslR3 | Increased Rishirilide production (3-5 fold) |

| rslR3 | SARP Regulator | Positive regulator of rsl gene cluster; activates rslR2 transcription | Increased Rishirilide production (3-5 fold) |

| rslR4 | MarR-type Regulator | Represses rslT4 and its own gene; regulates strain self-immunity | Not specified |

Regulation by Biosynthetic Precursors and End Products

Evidence for end-product regulation comes from studies on the regulatory protein RslR4. Biochemical analyses have demonstrated that the DNA-binding affinity of RslR4 is modulated by specific interactions with Rishirilides and some of their biosynthetic precursors nih.govmdpi.comnih.gov. RslR4 acts as a repressor of the MFS transporter rslT4 and its own gene. The interaction with Rishirilides and precursors leads to the release of this repression, suggesting a feedback mechanism where the presence of the final product or intermediates can influence the activity of regulators controlling transporter genes or even the biosynthetic cluster itself nih.govmdpi.comnih.gov. This type of regulation, where end products control their own synthesis, is a common strategy in secondary metabolite production to prevent over-accumulation and conserve cellular resources savemyexams.combyjus.comramauniversity.ac.in.

Table 2: Regulatory Interactions in Rishirilide Biosynthesis

| Regulatory Factor | Target/Mechanism | Effect on Rishirilide Biosynthesis | Notes |

| RslR1 | rslR2 transcription | Negative control | Part of a regulatory network |

| RslR2 | rslR2 transcription | Negative control | Part of a regulatory network |

| RslR3 | rslR2 transcription | Positive control (direct activation) | Part of a regulatory network |

| RslR4 | rslT4 and rslR4 promoters | Repression | DNA-binding affinity modulated by Rishirilides and precursors |

| Rishirilides | RslR4 | Release of repression on rslT4 and rslR4 | Feedback inhibition mechanism |

| Precursors | RslR4 | Release of repression on rslT4 and rslR4 | Feedback inhibition mechanism |

Identification of this compound Biosynthetic Intermediates and Shunt Products

The elucidation of this compound's biosynthetic pathway has involved the identification of several key intermediates and shunt products, primarily through gene deletion experiments and advanced analytical techniques such as LC-MS/MS and NMR spectroscopy acs.orgmdpi.comresearchgate.netnih.gov.

A critical step in the pathway involves the modification of an advanced polycyclic intermediate. The flavin-dependent reductase RslO5 catalyzes the reductive ring opening of an epoxide moiety on this intermediate, forming an alcohol acs.orgacs.org. Subsequently, the flavin monooxygenase RslO9 mediates an oxidative carbon backbone rearrangement, likely via a Baeyer-Villiger oxidation followed by intramolecular aldol (B89426) condensation acs.orgacs.org. The rearranged intermediate is then converted to this compound by the ketoreductase RslO8 acs.org. This compound itself is further processed to Rishirilide B through additional modifications involving RslO9 and water release acs.orgnih.gov.

Shunt products, which are compounds formed through alternative metabolic routes or from unstable intermediates, have also been identified. For instance, gene deletion studies have revealed the formation of galvaquinones A and B, which are proposed to arise from unstable intermediates in the pathway, particularly when genes like rslO1 or rslO4 are inactivated mdpi.comnih.gov. The deletion of rslO10, a ketoreductase involved in early steps of Rishirilide biosynthesis, led to the accumulation of novel shunt products designated RSH-O10a and RSH-O10b mdpi.com. Similarly, the inactivation of rslO3, a putative 3-oxoacyl-ACP reductase, resulted in the production of a shunt product RSH-O3 mdpi.com.

Chemical Synthesis and Derivatization Strategies for Rishirilide a

Total Synthesis of Rishirilide A and Related Rishirilides

The total synthesis of this compound and its analogs, such as Rishirilide B, has been a significant undertaking, requiring the development of novel methodologies to address the challenges posed by its molecular architecture. These efforts have not only aimed to provide access to the natural products but also to explore variations and build a deeper understanding of their chemical properties.

Retrosynthetic analysis of this compound typically involves dissecting the molecule into simpler, readily accessible building blocks. Key fragment approaches often focus on constructing the core hydroanthracenone intermediate, which serves as a pivotal point for further functionalization and cyclization steps ucsb.edu. Strategies may involve the condensation of functionalized precursors, such as phenylsulfonyl isobenzofuranones with cyclohexenones, to assemble the core skeleton acs.org.

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Several stereoselective methodologies have been employed to control the formation of chiral centers.

Stereoselective Methodologies in Rishirilide Synthesis

Organocatalytic ApproachesOrganocatalysis has emerged as a powerful tool in the synthesis of complex molecules, including Rishirilide B. Organocatalytic oxidative kinetic resolution has been successfully applied, contributing to the revision of the absolute configuration of (+)-Rishirilide Bsci-hub.seacs.org. These methods leverage chiral organic molecules to catalyze reactions, offering an alternative to metal catalysis and often providing high levels of stereocontrol under mild conditionsrsc.org.

Several key reaction methodologies are instrumental in constructing the Rishirilide scaffold.

Michael-Dieckmann Cyclization: This reaction is a cornerstone in assembling fused ring systems, as seen in the synthesis of related polyketides. It involves the intramolecular condensation of a diester or keto-ester, forming cyclic structures that are central to the Rishirilide framework ncl.ac.uk.

Rubottom Oxidation: The Rubottom oxidation is vital for introducing α-hydroxy carbonyl functionalities. It involves the oxidation of silyl (B83357) enol ethers with peroxyacids to yield α-hydroxy ketones. This transformation has been employed in the synthesis of Rishirilide B and other natural products, highlighting its utility in installing key oxygenated motifs acs.orgthermofisher.cnalfa-chemistry.comncl.ac.ukwikipedia.org.

Enolate Oxidation: Beyond the Rubottom oxidation, other enolate oxidation strategies are employed. For instance, novel one-pot procedures involving the oxidation of enolate anions using reagents like the Davis reagent have been utilized to introduce vicinal trans-hydroxyl groups, a common feature in Rishirilide's A-ring acs.org.

The total synthesis of this compound presents several challenges, including the construction of its polycyclic core, the precise control of multiple stereocenters, and the installation of various functional groups. Innovations have focused on developing convergent synthetic strategies, improving the efficiency of key transformations, and finding milder conditions for sensitive functional groups. The development of new methods for enantioselective dearomatization and the application of organocatalysis represent significant advancements in overcoming these synthetic hurdles nih.govnih.govsci-hub.se. The need for efficient access to differentially protected resorcinols has also driven innovation in the preparation of starting materials nih.govucsb.edu.

Molecular and Cellular Mechanisms of Action of Rishirilide a in Vitro Research

Identification and Characterization of Molecular Targets of Rishirilide A

Research has identified several key proteins and enzymes that interact with this compound, suggesting its potential roles in various biological pathways.

This compound, along with its close analogue Rishirilide B, has been characterized as an inhibitor of several crucial biomolecules.

α2-Macroglobulin: this compound and Rishirilide B are recognized inhibitors of α2-macroglobulin mdpi.comnih.gov. α2-Macroglobulin is a large plasma proteinase inhibitor that plays a role in the immune system and coagulation cascade. Its inhibition by this compound suggests a potential influence on these processes.

Glutathione (B108866) S-transferase (GST): While Rishirilide B is specifically noted for its inhibition of glutathione S-transferase (GST) nih.gov, Rishirilide, in general, has demonstrated moderate inhibitory activity against this enzyme researchgate.net. GSTs are a family of enzymes involved in the detoxification of xenobiotics and the metabolism of endogenous compounds, often playing a role in cellular defense against oxidative stress and certain drug resistances.

Asparagine-tRNA Synthetase (AsnRS): Rishirilide has been identified as an inhibitor of asparagine-tRNA synthetase (AsnRS) msu.edu. AsnRS is an essential enzyme in protein synthesis, responsible for attaching the amino acid asparagine to its corresponding transfer RNA (tRNA). Inhibition of this enzyme can disrupt protein translation.

Quantitative data from in vitro enzyme inhibition studies provide further insight into this compound's interaction with its targets.

α2-Macroglobulin: Specific kinetic parameters (e.g., IC50 or Ki values) for this compound's inhibition of α2-macroglobulin are not extensively detailed in the available literature. However, Rishirilide B has shown inhibitory activity with reported IC50 values of 100 μg/mL and 35 μg/mL against α2-macroglobulin nih.gov.

Glutathione S-transferase (GST): Rishirilide B exhibits an IC50 value of 26.9 μM against GST nih.gov. Rishirilide, as a class, is described as having moderate inhibitory activities against GST researchgate.net.

Asparagine-tRNA Synthetase (AsnRS): Rishirilide has been shown to exhibit moderate inhibition of Brugia malayi AsnRS, with reported IC50 values of 70 µM for the Brugian enzyme and 90 µM for the human counterpart msu.edu.

| Molecular Target | Inhibition Activity | Reported Kinetic Data (IC50/Ki) |

| α2-Macroglobulin | Inhibitor mdpi.comnih.govresearchgate.netmdpi.comasm.orgnih.govresearchgate.net | Rishirilide B: 100 μg/mL and 35 μg/mL nih.gov |

| Glutathione S-transferase (GST) | Moderate inhibitory activity researchgate.net; Rishirilide B is an inhibitor mdpi.comnih.gov | Rishirilide B: 26.9 μM nih.gov |

| Asparagine-tRNA Synthetase (AsnRS) | Identified as an inhibitor msu.edu; Moderate inhibitory activity researchgate.net | Rishirilide: 70 µM (Brugia AsnRS), 90 µM (Human AsnRS) msu.edu |

Cellular Responses to this compound Exposure in Research Cell Lines

In vitro studies have demonstrated several cellular responses to this compound exposure, particularly concerning cell proliferation and enzyme production.

Antiproliferative Activity: this compound has been observed to exhibit antiproliferative effects in various cancer cell lines. Specifically, it demonstrated antiproliferative activity against PC3, A549, and HeLa cell lines with reported IC50 values of 15.67 ± 1.30 μM, 24.7 ± 4.1 μM, and 10.4 ± 0.8 μM, respectively asm.orgnih.gov.

Inhibition of Gelatinase Production: In studies involving Enterococcus faecalis, this compound was found to significantly inhibit gelatinase production at an 8 µM concentration, achieving 70% inhibition. However, it did not exhibit direct inhibitory activity against the gelatinase enzyme itself mdpi.com.

| Cell Line | Observed Response | Reported IC50 Value (μM) | Reference(s) |

| PC3 | Antiproliferative activity | 15.67 ± 1.30 | asm.orgnih.gov |

| A549 | Antiproliferative activity | 24.7 ± 4.1 | asm.orgnih.gov |

| HeLa | Antiproliferative activity | 10.4 ± 0.8 | asm.orgnih.gov |

| E. faecalis | Inhibited gelatinase production | 8 (for 70% inhibition) | mdpi.com |

Compound List

this compound

Rishirilide B

Lupinacidin A

Galvaquinone A

Galvaquinone B

Bottromycin

Structure Activity Relationship Sar Investigations of Rishirilide a

Correlation of Structural Features with In Vitro Biological Activitiesmichberk.com

The biological activities of Rishirilide A are intrinsically linked to its molecular architecture. While specific in vitro activities of this compound itself are less detailed in the provided snippets compared to its congener Rishirilide B, Rishirilides in general are known to exhibit inhibitory effects on α2-macroglobulin researchgate.netasm.orgnih.gov. Rishirilide B, for instance, also inhibits glutathione (B108866) S-transferase and asparaginyl-tRNA synthetase researchgate.netasm.org. This compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and antiproliferative activity against cancer cell lines such as PC3, A549, and HeLa, with reported IC50 values of 15.67 ± 1.30 μM, 24.7 ± 4.1 μM, and 10.4 ± 0.8 μM, respectively nih.gov. These activities suggest that specific structural motifs within this compound are critical for its interaction with bacterial and mammalian targets. The precise correlation of distinct structural features with these varied in vitro activities requires detailed analog studies, which are not fully elaborated in the provided snippets.

Impact of Specific Functional Groups on Molecular Target Interactionncl.ac.uk

Functional groups are fundamental determinants of a molecule's interaction with its biological target ashp.orgmasterorganicchemistry.comreachemchemicals.com. For this compound, like other polyketides, its complex structure comprises multiple oxygenated functionalities and potentially specific ring systems. While the specific functional groups responsible for this compound's interaction with its targets are not explicitly detailed in the provided search results, it is understood that modifications to these groups would alter its binding affinity and biological activity. For example, in related compounds like curcumin, specific functionalities such as the o-methoxyphenol group and the α,β-unsaturated β-diketone moiety are crucial for its antioxidant and covalent interactions with protein thiols, respectively nih.gov. Similarly, the presence and arrangement of hydroxyl groups, carbonyls, and ether linkages within this compound's polyketide backbone are expected to play key roles in its molecular target engagement.

Comparative SAR Analysis with Related Polyketide Structures (e.g., Tatiomicin)researchgate.netnih.gov

Compound List:

this compound

Rishirilide B

Tatiomicin

Lupinacidin A

Galvaquinone A

Advanced Analytical and Spectroscopic Research Methodologies Applied to Rishirilide a

High-Resolution Mass Spectrometry (HRESIMS, LC-MS/MS) for Structural Elucidation and Quantification in Research

High-resolution mass spectrometry (HRESIMS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are indispensable tools in the study of Rishirilide A. HRESIMS is routinely employed to accurately determine the elemental composition and molecular formula of this compound and its related derivatives, such as Rishirilide B, C, and D, as well as lupinacidin and galvaquinones researchgate.netresearchgate.netnih.gov. For instance, the mass-to-charge ratio of this compound ([M-H]-) has been reported as 387 researchgate.net.

LC-MS/MS has proven vital for both the identification and quantification of this compound within complex biological matrices. It allows for the separation and detection of individual rishirilide compounds from fermentation broths or cellular extracts researchgate.netresearchgate.net. Studies have utilized LC-MS/MS to monitor the temporal production profiles of rishirilides, revealing that this compound and B titers typically peak around 72 hours of cultivation researchgate.net. Furthermore, LC-MS/MS methods are well-established for the quantification of natural products and drug candidates in various biological samples, aiding in pharmacokinetic and metabolic stability assessments ajol.infomdpi.com. The fragmentation patterns obtained from LC-MS/MS experiments also contribute significantly to structural elucidation by providing information about the molecule's substructures researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of this compound. By analyzing chemical shifts, signal intensities, coupling constants, and through-bond correlations, researchers can meticulously map out the connectivity and spatial arrangement of atoms within the molecule researchgate.netasm.orglibretexts.org.

X-ray Crystallography for Absolute Stereochemistry Determination and Protein Co-crystallization Studies

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of molecules, including the precise assignment of absolute stereochemistry, which is critical for understanding biological activity researchgate.netsunderland.ac.ukfzu.cz.

Crystallization Techniques for this compound and its ComplexesSuccessful X-ray crystallography hinges on obtaining high-quality single crystals. For this compound and its related compounds, various crystallization techniques have been employed, often involving screening a range of solvent systems and conditionsnih.govdomainex.co.ukunifr.chnih.gov. For instance, protein crystallization studies related to Rishirilide biosynthesis identified specific conditions involving polyethylene (B3416737) glycol and buffer systems that yielded suitable crystals for structural analysisnih.gov. In broader drug discovery contexts, co-crystallization or ligand soaking techniques are used to obtain crystals of target proteins bound to small molecules, providing atomic-level insights into molecular interactionsdomainex.co.ukhitgen.comyoutube.comcriver.com. While direct crystallization of this compound itself may present challenges, the principles of crystal engineering and screening are fundamental to obtaining diffraction-quality material for structural determinationunifr.chd-nb.info.

Compound List:

this compound

Rishirilide B

Rishirilide C

Rishirilide D

Lupinacidin A

Galvaquinone A

Galvaquinone B

Tatiomicin

Chromatographic Techniques (e.g., HPLC, UHPLC-MS) for Research Purity Assessment and Derivative Analysis

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of natural products like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are routinely employed to monitor production, elucidate structures, and ensure the purity of samples for further research.

HPLC methods have been utilized for monitoring the production of rishirilides, including this compound, often in conjunction with mass spectrometry mdpi.commdpi.com. These techniques are vital for assessing the purity of isolated compounds and identifying any related impurities or degradation products uni-freiburg.de. A specific HPLC method described for analyzing rishirilides involves an Agilent 1100 LC system equipped with a XBridge C18 column. The analysis typically employs a mobile phase gradient consisting of buffer A (H₂O + 0.5% acetic acid) and buffer B (acetonitrile + 0.5% acetic acid), with detection commonly set at 254 nm mdpi.com.

Table 1: Typical HPLC Method Parameters for Rishirilide Analysis

| Parameter | Specification | Reference |

| Instrument | Agilent 1100 LC system | mdpi.com |

| Column | XBridge C18 (3.5 µm) | mdpi.com |

| Mobile Phase A | H₂O + 0.5% Acetic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile (MeCN) + 0.5% Acetic Acid | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Detection Wavelength | 254 nm | mdpi.com |

| Gradient Program | Initial: 80% A / 20% B; gradient to 95% B over 18 min; hold at 95% B for 3 min | mdpi.com |

UHPLC-MS, particularly High-Resolution Mass Spectrometry (HRMS), is instrumental in the initial structural elucidation of compounds like this compound, providing accurate mass data that aids in determining molecular formulas mdpi.comresearchgate.net. UHPLC-MS is also employed for comprehensive metabolite profiling, allowing researchers to analyze complex mixtures and identify various rishirilide derivatives produced by microbial strains mdpi.comresearchgate.net.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Determining the precise three-dimensional structure, or stereochemistry, of complex natural products like this compound is critical for understanding their biological activity. Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with computational methods, has emerged as a powerful tool for assigning absolute stereochemistry sunderland.ac.ukresearchgate.netchemrxiv.orgbruker.com.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by chiral molecules bruker.com. By comparing experimental VCD spectra with spectra computationally predicted for various possible stereoisomers, researchers can assign the absolute configuration of chiral centers within the molecule sunderland.ac.ukchemrxiv.org. For tatiomicin, a related anthracenone (B14071504) polyketide, VCD analysis was performed by comparing experimental spectra with computationally predicted spectra generated at the B3LYP/6-311++G(d,p) or B3LYP/PCM/6-311++G(d,p) levels of theory, which provided supporting evidence for the stereochemical assignments of related rishirilides sunderland.ac.ukchemrxiv.org.

While specific VCD spectral data for this compound are not detailed in the provided snippets, the methodology has been applied to its congener, Rishirilide B. The absolute stereochemistry of Rishirilide B has been determined and revised to (2S,3S,4S), a determination supported by both VCD and single-crystal X-ray diffraction (SCXRD) experiments sunderland.ac.ukresearchgate.netchemrxiv.org. This rigorous approach to stereochemical assignment is fundamental for accurately characterizing this compound and understanding its chemical properties.

Computational and Theoretical Studies on Rishirilide a

Molecular Modeling and Docking Simulations with Identified Biological Targets

Molecular modeling and docking simulations are pivotal computational techniques for predicting the binding orientation and affinity of a small molecule, such as Rishirilide A, to a macromolecular target. These methods are instrumental in understanding the molecular basis of a compound's biological activity. While specific docking studies for this compound are not extensively detailed in publicly available literature, its known inhibitory activity against α2-macroglobulin presents a clear target for such computational analysis. nih.gov

A typical molecular docking workflow involves the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. Similarly, the crystal structure of the target protein, α2-macroglobulin, would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site or a potential allosteric binding site on α2-macroglobulin would be identified.

Docking Simulation: Using specialized software, this compound would be virtually placed into the defined binding site in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The insights gained from such simulations could elucidate how this compound inhibits α2-macroglobulin, paving the way for the design of more potent inhibitors.

Interactive Data Table: Hypothetical Docking Simulation Results of this compound with α2-Macroglobulin

This table illustrates the type of data that would be generated from molecular docking simulations. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Value | Interacting Residues in α2-Macroglobulin | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Tyr-256, Ser-312 | Hydrogen Bond |

| Inhibitory Constant (Ki, µM) | 1.2 | Leu-258, Val-310 | Hydrophobic |

| Number of Hydrogen Bonds | 2 | Arg-450 | Pi-Cation |

| **Interacting Surface Area (Ų) ** | 450 | Multiple | Van der Waals |

Computational Investigations of Protein-Protein Interactions in Biosynthesis (e.g., PPTase-ACP)

The biosynthesis of polyketides like this compound involves a complex interplay of multiple enzymes organized in a biosynthetic gene cluster. mdpi.comnih.gov Understanding the protein-protein interactions (PPIs) within this machinery is crucial for elucidating the biosynthetic pathway and for potential bioengineering applications. A key interaction in polyketide synthesis is between the phosphopantetheinyl transferase (PPTase) and the acyl carrier protein (ACP). The PPTase is responsible for activating the ACP by transferring a phosphopantetheinyl arm to a conserved serine residue on the ACP.

Computational methods can model these transient PPIs. By predicting the three-dimensional structures of the individual proteins (PPTase and ACP from the this compound gene cluster) through homology modeling if crystal structures are unavailable, protein-protein docking simulations can be performed. These simulations predict the most likely binding interface and conformation of the PPTase-ACP complex. Molecular dynamics (MD) simulations can further refine this model and provide insights into the dynamics and stability of the interaction over time.

Interactive Data Table: Illustrative Analysis of the PPTase-ACP Interaction in this compound Biosynthesis

This table provides a hypothetical summary of the kind of data that could be obtained from a computational analysis of the PPTase-ACP interaction.

| Computational Method | Key Findings | Implication for this compound Biosynthesis |

| Homology Modeling | Generated 3D models of PPTase and ACP with high confidence scores. | Provides the necessary structural information for further computational studies. |

| Protein-Protein Docking | Identified a specific binding interface between PPTase and ACP. | Suggests the key residues involved in the recognition and binding of the two proteins. |

| Molecular Dynamics Simulation | Revealed the dynamic nature of the interaction and the stability of the complex. | Elucidates the conformational changes that may occur during the phosphopantetheinylation of ACP. |

| Binding Free Energy Calculation | Calculated a favorable binding energy for the PPTase-ACP complex. | Confirms a strong and specific interaction, essential for the efficient biosynthesis of this compound. |

Quantum Chemical Calculations for Reactivity and Electronic Structure Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be applied to this compound to calculate a variety of molecular properties that are not readily accessible through experiments.

These calculations can predict:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of this compound.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites for potential metabolic reactions or interactions with biological targets.

Reaction Mechanisms: Quantum chemical calculations can be used to model proposed reaction steps in the biosynthesis of this compound, helping to validate or refine hypothesized pathways.

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound

This table presents a set of hypothetical values for various quantum chemical descriptors of this compound, illustrating the kind of information these calculations can provide.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | O1: -0.65, C5: +0.45 | Predicts the most nucleophilic and electrophilic atoms, respectively. |

Predictive Modeling for this compound Analogues and SAR

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR model could be developed to guide the synthesis of new analogues with enhanced inhibitory activity against α2-macroglobulin.

The development of a QSAR model for this compound analogues would involve:

Data Set Preparation: A series of this compound analogues with varying structural modifications and their corresponding experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

A validated QSAR model can then be used to predict the activity of virtual, yet-to-be-synthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Interactive Data Table: Example of a QSAR Data Set for this compound Analogues

This table provides a simplified, hypothetical example of the data used to build a QSAR model.

| This compound Analogue | Modification | Log(1/IC50) (Experimental) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) |

| 1 | -OH at C-4 | 5.2 | 412.4 | 3.8 |

| 2 | -OCH3 at C-4 | 5.5 | 426.4 | 4.2 |

| 3 | -H at C-4 | 4.8 | 396.4 | 4.1 |

| 4 | -Cl at C-4 | 5.3 | 430.9 | 4.5 |

Future Research Directions and Emerging Avenues for Rishirilide a

Unraveling Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of rishirilides is a complex process orchestrated by a type II polyketide synthase (PKS) system. The core tricyclic skeleton is assembled from nine acetate (B1210297) units and an isobutyrate starter unit derived from valine. nih.govnih.govmdpi.comnih.gov While significant progress has been made in identifying the biosynthetic gene cluster (rsl) and the function of several enzymes, critical steps in the pathway remain to be fully characterized. nih.govnih.gov

Future research must focus on the precise sequence and mechanisms of the tailoring enzymes that modify the initial polyketide chain. A remarkable feature of the biosynthesis is an extraordinary oxidative carbon backbone rearrangement, which is thought to involve a reductive ring-opening of an epoxide by the flavin-dependent reductase RslO5, followed by a Baeyer–Villiger oxidation and intramolecular aldol (B89426) condensation catalyzed by the flavin monooxygenase RslO9. nih.govuni-freiburg.deacs.org The exact substrates and catalytic mechanisms of these enzymes warrant deeper investigation.

Furthermore, the specific roles of all cyclase enzymes (e.g., RslC1, RslC2, RslC3) in forming the three aromatic rings require clarification. nih.govresearchgate.net The high reactivity of the polyketide intermediates makes them difficult to isolate, presenting a significant challenge. researchgate.net Additionally, recent studies have identified a rare, in-cluster phosphopantetheinyl transferase (PPTase) named SxrX in Streptomyces xanthophaeus, which significantly enhances rishirilide production. asm.orgresearchgate.net This is noteworthy because previously studied rishirilide gene clusters lacked a dedicated PPTase. asm.org Understanding the regulatory function and substrate specificity of SxrX and other uncharacterized enzymes is a key avenue for future exploration.

| Enzyme/Protein | Proposed or Confirmed Function in Rishirilide Biosynthesis |

| Minimal PKS (RslK1, RslK2, RslK3) | Catalyzes the assembly of the polyketide backbone from acetate units. nih.gov |

| RslK4, RslO3 | Involved in the generation or selection of the unusual isobutyrate starter unit. nih.govresearchgate.net |

| RslO10 (Ketoreductase) | Participates in the first ring cyclization and aromatization. nih.govnih.gov |

| RslC3 (Cyclase) | Mediates a key cyclization step leading to a tricyclic intermediate. nih.gov |

| RslO1 (Monooxygenase) | FMN-dependent enzyme responsible for forming an epoxide intermediate. nih.gov |

| RslO4 (Monooxygenase) | Catalyzes the quinone formation of the third aromatic ring. nih.gov |

| RslO5 (Reductase) | Performs a reductive ring-opening of the epoxide moiety. nih.govacs.org |

| RslO9 (Monooxygenase) | Catalyzes an extraordinary Baeyer-Villiger oxidation and subsequent carbon backbone rearrangement. nih.govacs.org |

| RslR1, RslR2, RslR3 (Regulators) | Act as positive regulators (activators) of the biosynthetic pathway. nih.govuni-freiburg.de |

| SxrX (PPTase) | A rare in-cluster enzyme that activates carrier proteins to boost rishirilide production. asm.org |

Development of Novel Synthetic Routes for Complex Rishirilide A Structures and Analogues

The complex, stereochemically dense structure of the rishirilides presents a formidable challenge for synthetic chemists. nih.gov While the first total synthesis of (+)-Rishirilide B has been successfully completed, it requires a multi-step process (13-15 steps), highlighting the difficulty of constructing this intricate molecular architecture. nih.govnih.govacs.org This pioneering work utilized key strategies such as enantioselective oxidative dearomatization of resorcinol derivatives. nih.gov

However, the total synthesis of this compound has not yet been reported. morressier.com Current research efforts are focused on establishing viable synthetic pathways to the core carbon scaffold of this compound, with particular emphasis on constructing its highly functionalized C-ring. morressier.com The development of more efficient and scalable synthetic routes is paramount. Such routes would not only confirm the structure of this compound but also enable the production of a diverse library of analogues. These derivatives are essential for conducting detailed structure-activity relationship (SAR) studies, which can help identify the key pharmacophores and guide the design of compounds with improved potency, selectivity, or metabolic stability. mdpi.com Overcoming the challenges associated with synthesizing these complex natural products will likely spur innovation in synthetic organic chemistry. scirea.orgquora.com

Exploration of New Molecular Mechanisms and Off-Target Interactions in Research Models

Rishirilides are known to exhibit inhibitory activity against α2-macroglobulin and glutathione (B108866) S-transferase (GST). nih.govnih.govnih.gov The inhibition of α2-macroglobulin suggests potential applications in conditions related to thrombosis, while GST inhibition could be leveraged to potentiate the efficacy of certain anticancer drugs. nih.govnih.gov Despite these initial findings, the precise molecular mechanisms underpinning these activities are not fully understood.

Future research should employ a range of biochemical and cellular models to dissect these interactions. This includes identifying the specific binding sites on target proteins, characterizing the kinetics of inhibition, and understanding the downstream cellular consequences of target engagement. Furthermore, comprehensive screening for off-target interactions is crucial. Identifying additional binding partners could uncover novel therapeutic applications for this compound or explain potential liabilities. A thorough understanding of its on-target and off-target profile is essential for advancing this compound as a potential therapeutic lead or research probe.

Strategic Applications of this compound and its Derivatives as Research Tools

Beyond its therapeutic potential, this compound and its synthetic derivatives can serve as valuable chemical probes for fundamental biological research. As a defined inhibitor of α2-macroglobulin and GST, this compound can be used to investigate the physiological and pathophysiological roles of these proteins in various cellular and disease contexts. nih.govnih.gov

The creation of specialized derivatives could further enhance its utility as a research tool. For example, analogues could be synthesized with fluorescent tags or biotin labels to facilitate visualization of target engagement in cells or for use in proteomic studies to identify binding partners. By developing more potent and selective analogues, researchers can create more precise tools to dissect complex biological pathways. The strategic application of these compounds will enable a deeper understanding of the networks in which their targets operate.

Advancements in Metabolic Engineering for Scalable Research Production

A significant bottleneck in the study of rishirilides is their low production titer in native and heterologous host organisms, which limits their availability for extensive research and development. asm.orgresearchgate.net Metabolic engineering offers a promising solution to this challenge. The successful heterologous expression of the rishirilide biosynthetic gene cluster in hosts such as Streptomyces albus provides a foundational platform for optimization. nih.govnih.gov

Several metabolic engineering strategies can be pursued to enhance production. Overexpression of the pathway's positive regulatory genes, such as rslR1, rslR2, and rslR3, has already been shown to increase yields. researchgate.net Another powerful approach involves engineering the host to increase the supply of essential precursors, namely isobutyryl-CoA (from valine) and malonyl-CoA. frontiersin.orglbl.gov Furthermore, the discovery of yield-enhancing enzymes, such as the PPTase SxrX, opens the door to their integration into production strains to boost efficiency. asm.org Combining these strategies—pathway regulation, precursor engineering, and introduction of enhancing enzymes—will be critical for developing a robust and scalable production process to supply sufficient quantities of this compound for comprehensive study.

Challenges and Opportunities in this compound Research for Fundamental Discovery

The path forward in this compound research is marked by both significant challenges and exciting opportunities for fundamental scientific discovery.

Challenges:

Biosynthetic Complexity: Fully elucidating the intricate enzymatic cascade, especially the unprecedented oxidative rearrangement, remains a major hurdle due to the instability of reaction intermediates. nih.govacs.orgresearchgate.net

Synthetic Difficulty: The stereochemically complex structure of this compound makes its total synthesis exceptionally difficult, impeding the production of analogues needed for SAR studies. nih.govmorressier.com

Low Production Yields: Natural and engineered production levels are currently insufficient for large-scale research, necessitating advanced metabolic engineering efforts. asm.org

Mechanistic Uncertainty: A complete picture of the compound's molecular mechanisms of action and its full range of biological targets is still lacking.

Opportunities:

Enzymatic Discovery: Investigating the unique enzymes in the rishirilide pathway, such as the Baeyer-Villiger monooxygenase RslO9, offers a chance to uncover novel catalytic mechanisms that could be harnessed for biocatalysis. acs.org

Innovation in Chemical Synthesis: The molecular complexity of this compound serves as an ideal target to drive the development of new, powerful strategies in synthetic organic chemistry. nih.govacs.org

Therapeutic Potential: Its established bioactivities against thrombosis- and cancer-related targets provide a strong foundation for lead compound development. nih.govnih.gov

Model for PKS Engineering: The rishirilide gene cluster and its regulatory network provide a rich system for studying and engineering type II PKS pathways to produce novel polyketides.

Successfully navigating these challenges will unlock the full potential of this compound, contributing not only to the fields of natural product chemistry and biotechnology but also potentially providing new tools and therapeutic leads for human health.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Rishirilide A, and how can researchers optimize reaction yields while maintaining purity?

- Methodological Answer : Begin by reviewing literature on known synthetic routes (e.g., microbial fermentation vs. chemical synthesis). Prioritize protocols with detailed characterization data (e.g., NMR, HPLC) to verify purity . For yield optimization, employ Design of Experiments (DoE) to test variables like temperature, pH, and substrate ratios. Validate each step using spectroscopic and chromatographic methods, ensuring reproducibility by adhering to standardized reporting formats (e.g., Beilstein Journal guidelines for experimental sections) .

Q. How should researchers design initial bioactivity assays for this compound to identify its molecular targets?

- Methodological Answer : Use a tiered approach:

In silico docking studies to predict target binding sites.

In vitro enzyme inhibition assays (e.g., kinetic assays for kinases or proteases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.